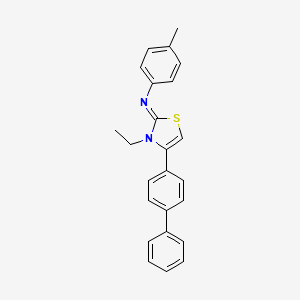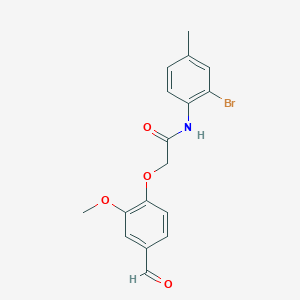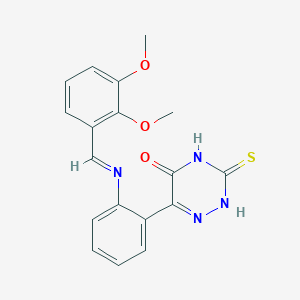![molecular formula C19H13ClN4OS B11990576 2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11990576.png)
2-[(E)-{2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE typically involves multiple steps. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often involve heating the reactants to facilitate the formation of the desired thienopyrimidine structure. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . Major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thienopyrimidine-2,4-dione derivatives .
Scientific Research Applications
2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an antimicrobial agent and a potential inhibitor for certain enzymes . Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE include other thienopyrimidine derivatives, such as 3-HYDROXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE and 4-METHOXYBENZALDEHYDE (5-(4-CHLOROPHENYL)THIENO(2,3-D)PYRIMIDIN-4-YL)HYDRAZONE These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H13ClN4OS |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-[(E)-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C19H13ClN4OS/c20-14-7-5-12(6-8-14)15-10-26-19-17(15)18(21-11-22-19)24-23-9-13-3-1-2-4-16(13)25/h1-11,25H,(H,21,22,24)/b23-9+ |
InChI Key |
GVAOYPYDRWJGEJ-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(4-methoxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11990499.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11990502.png)
![N-[4-(butan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11990511.png)
![2-[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11990515.png)


![Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11990536.png)

![N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B11990545.png)
![ethyl (2Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11990552.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11990563.png)
![3-phenyl-N'-[(E)-(4-propoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990568.png)
